tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate

Sigma-1 Receptor CNS Pharmacology Radioligand Binding Assay

Obtaining a synthetic intermediate that combines orthogonal amine protection with a regioselective cross-coupling handle is a recurring bottleneck in CNS-focused medicinal chemistry. tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate resolves this by providing a single scaffold that merges a Boc-protected N-methylamine with an ortho-bromophenyl group. • Ortho-bromophenyl handle enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig diversification, while the Boc group withstands these conditions and is cleaved selectively under acid. • The N-methyl substitution eliminates a hydrogen-bond donor, boosting lipophilicity (cLogP 3.70) and predicted blood-brain barrier penetration for CNS probe development. • Confirmed inactive against BRD4 BD2 and BRD2 BD2 (Kd > 300 µM), making it an ideal negative control for bromodomain inhibitor screens. Supplied with full analytical documentation; available for immediate dispatch to accelerate your SAR campaigns.

Molecular Formula C15H22BrNO2
Molecular Weight 328.24 g/mol
Cat. No. B12073076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate
Molecular FormulaC15H22BrNO2
Molecular Weight328.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCC1=CC=CC=C1Br
InChIInChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17(4)11-7-9-12-8-5-6-10-13(12)16/h5-6,8,10H,7,9,11H2,1-4H3
InChIKeyAHVCPOGXEZZDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate: Physicochemical Properties


tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is a carbamate-based synthetic intermediate distinguished by a tert-butyl carbamate (Boc) protecting group, an N-methyl substitution, and a 2-bromophenyl substituent linked via a propyl chain . Its core utility lies in its bifunctional reactivity: the Boc group offers orthogonal amine protection under acidic conditions, the aryl bromide serves as a competent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the N-methyl group eliminates an additional hydrogen-bond donor, enhancing lipophilicity for applications requiring membrane permeability or chromatographic resolution [1]. Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 309.0±25.0 °C, and a calculated logP of 3.70 .

Boc-protected secondary amine for orthogonal deprotection
Aryl bromide handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
N-methyl substitution reduces H-bond donors, enhancing lipophilicity
Predicted CNS permeation profile (logP 3.70) supports probe design

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate: Substitution Limitations


Substituting this compound with a generic Boc-protected amine or a simple benzyl carbamate fails to replicate its specific synthetic vector. The 2-bromophenyl group is not merely a placeholder; its ortho-substitution pattern and bromine atom confer distinct steric and electronic properties essential for regioselective cross-coupling and transition-state stabilization in catalytic cycles . While a 4-bromophenyl analog (e.g., tert-butyl (R)-(2-(4-bromophenyl)propyl)(methyl)carbamate) exists, the change in halogen position alters both the trajectory of the aryl group and its electronic influence on subsequent reactions, potentially leading to different regioisomers or reduced yields in metal-catalyzed transformations . Furthermore, replacing the Boc group with a less labile carbamate (e.g., benzyl carbamate, Cbz) introduces orthogonal deprotection requirements and changes the compound's solubility and chromatographic behavior, which can disrupt established multi-step sequences . The specific combination of Boc protection, N-methyl substitution, and an ortho-bromophenyl handle creates a unique reactivity profile not offered by off-the-shelf alternatives.

Swapping ortho-Br for para-Br regioisomer may alter cross-coupling regioselectivity and yield.
Replacing Boc with Cbz or other carbamates changes deprotection conditions and solubility profile.
Generic Boc-amines lack the aryl halide diversification handle essential for library synthesis.

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate: Evidence vs. Analogs


Sigma-1 Receptor Affinity

The target compound demonstrates measurable binding to the sigma-1 receptor, a CNS target implicated in neuroprotection and pain modulation. In a radioligand displacement assay using [³H]DTG on guinea pig cerebral homogenate, the compound exhibited a Ki value of 660 nM [1]. While a direct head-to-head comparison with a close analog is unavailable within this assay system, this affinity is a quantifiable benchmark. For context, a distinct carbamate derivative, N-Boc-2-bromobenzylamine (CAS 162356-90-3), which differs by lacking the propyl spacer and N-methyl group, has not demonstrated comparable sigma-1 receptor affinity in publicly available datasets, suggesting the unique structure of the target compound is crucial for this activity .

Sigma-1 Binding
Cross-study comparable
Ki 660 nM
Reported sigma-1 receptor binding context
Measured via [³H]DTG assay; comparator N-Boc-2-bromobenzylamine lacks reported activity.
Sigma-1 Receptor CNS Pharmacology Radioligand Binding Assay

BRD2/BRD4 Bromodomain Selectivity

The compound was screened against BRD4 bromodomain 2 and BRD2 bromodomain 2 in a fluorescence anisotropy assay, demonstrating a Kd value > 300,000 nM for both targets [1]. This near-complete lack of activity (Kd > 300 µM) serves as a critical piece of negative data, establishing that the compound does not engage bromodomain-containing proteins, a common class of off-targets in drug discovery [2]. This contrasts sharply with known pan-BET inhibitors which typically exhibit nanomolar potencies. This selectivity profile is valuable for chemoproteomics and fragment-based lead discovery, as it defines a chemotype that is orthogonal to bromodomain recognition.

BRD4/2 Selectivity
Class-level inference
Kd > 300,000 nM
No bromodomain engagement detected
>1000-fold lower potency vs pan-BET inhibitor JQ1; useful as negative control.
Epigenetics Bromodomain Inhibition Selectivity Screening

Lipophilicity vs. Non-Brominated Analog

The presence of the 2-bromophenyl moiety and the N-methyl group significantly elevates the compound's lipophilicity. Its predicted logP is 3.70, and its logD at pH 7.4 is 3.37 . In contrast, a non-brominated analog, tert-butyl (3-phenylpropyl)(methyl)carbamate, is predicted to have a logP of approximately 2.80 (calculated via ACD/Labs Percepta, based on fragment contribution). This difference of ~0.9 logP units translates to an approximate 8-fold increase in partition coefficient, indicating substantially greater membrane permeability and potential for CNS penetration in accordance with Lipinski's Rule of Five [1]. The compound also exhibits zero Rule-of-Five violations .

Lipophilicity
Class-level inference
LogP 3.70
Higher lipophilicity vs non-brominated analog
vs logP ~2.80 (Δ +0.9; ~8× partition increase); predicted data; may enhance membrane partitioning context.
ADME Prediction Lipophilicity Physicochemical Properties

Ortho- vs. Para-Bromophenyl Regioisomer

The ortho-bromophenyl group in the target compound offers distinct steric and electronic advantages over its para-substituted isomer, tert-butyl (R)-(2-(4-bromophenyl)propyl)(methyl)carbamate . In palladium-catalyzed cross-couplings, ortho-substituted aryl bromides can provide higher yields and different regioisomeric outcomes due to reduced steric hindrance at the para position and altered transition-state geometry. For example, in Suzuki-Miyaura couplings, ortho-substituted aryl halides often exhibit faster oxidative addition rates compared to para-substituted ones, leading to higher turnover numbers [1]. This positional isomerism allows chemists to fine-tune the trajectory of the aryl group in the final product, which is critical for achieving desired molecular geometries in drug-receptor interactions.

Ortho vs Para
Class-level inference
Ortho-bromophenyl isomer
May improve cross-coupling regioselectivity
Ortho-substitution can enhance oxidative addition rates vs para; established chemical principle.
Suzuki-Miyaura Coupling Regioselectivity Buchwald-Hartwig Amination

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate: Application Scenarios


Synthesis of CNS-Penetrant Sigma-1 Receptor Ligands

The compound's demonstrated affinity for the sigma-1 receptor (Ki = 660 nM) makes it a privileged scaffold for developing CNS-penetrant modulators of this target [1]. Its predicted high lipophilicity (logP = 3.70) and lack of hydrogen-bond donors from the N-methyl group suggest favorable blood-brain barrier penetration . Researchers can leverage the aryl bromide handle for rapid diversification via parallel synthesis (Suzuki-Miyaura couplings) to generate focused libraries of analogs with improved sigma-1 receptor binding and selectivity [1].

Negative Control in Bromodomain-Targeting Epigenetic Assays

With its confirmed inactivity against BRD4 bromodomain 2 and BRD2 bromodomain 2 (Kd > 300,000 nM), this compound serves as an ideal negative control in high-throughput screening campaigns focused on bromodomain inhibitors [1]. Its physicochemical similarity to many active BET inhibitors (MW ~286 Da, cLogP ~3.7) ensures it adequately mimics the non-specific binding and solubility properties of true hits without confounding biological readouts, thereby enhancing assay robustness and hit validation confidence .

Orthogonal Protecting Group in Total Synthesis

The tert-butyl carbamate (Boc) group is a cornerstone of modern organic synthesis, and its presence here allows for selective amine deprotection under acidic conditions (e.g., TFA or HCl) while leaving other acid-sensitive functionalities intact. The ortho-bromophenyl group provides a late-stage diversification point via cross-coupling, enabling the convergent assembly of complex molecular architectures. This dual functionality is essential in the total synthesis of alkaloids and peptidomimetics where step-economy and functional group tolerance are paramount [1].

Fragment-Based Lead Discovery (FBLD) Libraries for CNS Targets

The compound's favorable physicochemical profile (zero Rule-of-Five violations, moderate MW, and balanced lipophilicity) makes it a high-quality fragment for inclusion in fragment-based lead discovery (FBLD) libraries [1]. Its synthetic accessibility and multiple growth vectors (aryl bromide and Boc-protected amine) allow for efficient fragment elaboration. Its lack of activity against bromodomains, a common source of false positives, reduces the risk of pursuing promiscuous binders, thereby increasing the likelihood of identifying specific, ligand-efficient hits for CNS targets .

Application
Selection Property
Validation Focus
CNS sigma-1 probe synthesis
Orthogonal amine protection / aryl halide handle
Sigma-1 binding and parallel SAR expansion
Bromodomain assay negative control
Confirmed inactivity against BRD4-BD2/BRD2-BD2
Off-target counter-screen validation
Orthogonal intermediate in total synthesis
Boc protection for acid-labile deprotection
Step-economy and functional group tolerance
Fragment library for CNS targets
Low MW, zero Rule-of-Five violations
Ligand-efficient hit identification

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